
1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of an o-aminobenzyl group attached to the tetrahydroisoquinoline core, which is further modified by the addition of two hydrochloride groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves multiple steps. One common method starts with the reduction of o-nitrobenzaldehyde to o-aminobenzyl alcohol using zinc and hydrochloric acid in an alcoholic solution . This intermediate is then subjected to a Mannich reaction with 2-methyl-1,2,3,4-tetrahydroisoquinoline and formaldehyde to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further modify the tetrahydroisoquinoline core.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or isoquinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroisoquinolines .
Wissenschaftliche Forschungsanwendungen
1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors in the central nervous system, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the receptor’s active site . Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline
- o-Aminobenzyl alcohol
Uniqueness
1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is unique due to the presence of both the o-aminobenzyl group and the tetrahydroisoquinoline core, which confer distinct chemical and biological properties. The dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Eigenschaften
CAS-Nummer |
17750-48-0 |
|---|---|
Molekularformel |
C17H22Cl2N2 |
Molekulargewicht |
325.3 g/mol |
IUPAC-Name |
[2-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)methyl]phenyl]azanium;dichloride |
InChI |
InChI=1S/C17H20N2.2ClH/c1-19-11-10-13-6-2-4-8-15(13)17(19)12-14-7-3-5-9-16(14)18;;/h2-9,17H,10-12,18H2,1H3;2*1H |
InChI-Schlüssel |
IHUBXLIIDFPIBE-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+]1CCC2=CC=CC=C2C1CC3=CC=CC=C3[NH3+].[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




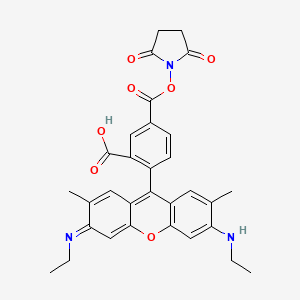

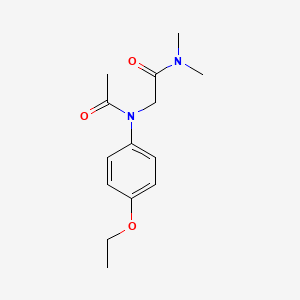
![9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid](/img/structure/B13730185.png)


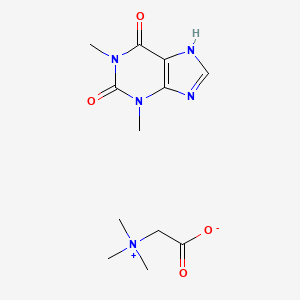


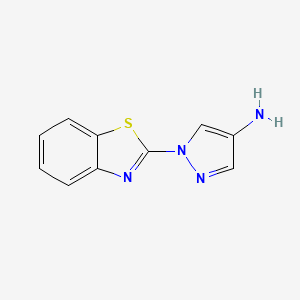
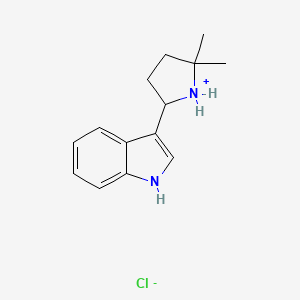
![[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate](/img/structure/B13730242.png)
